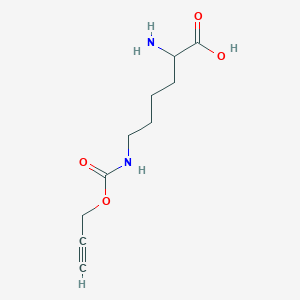
(S)-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an aminoethyl group, bromine, and two fluorine atoms attached to a benzonitrile core. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the benzonitrile core, which is then functionalized with bromine and fluorine atoms.
Chiral Aminoethyl Group Introduction:
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aminoethyl group can undergo oxidation to form imines or reduction to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and ligands are often employed in coupling reactions, with conditions tailored to the specific reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(S)-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral aminoethyl group plays a crucial role in binding to these targets, influencing the compound’s biological activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity through halogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- (S)-4-(1-Aminoethyl)benzonitrile hydrochloride
- (S)-4-(1-Aminoethyl)phenol
- (S)-4-(1-Aminoethyl)benzoic acid
Uniqueness
(S)-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and biological properties. The specific arrangement of these atoms on the benzonitrile core, along with the chiral aminoethyl group, makes this compound particularly valuable for applications requiring high specificity and selectivity.
Properties
Molecular Formula |
C9H8BrClF2N2 |
|---|---|
Molecular Weight |
297.53 g/mol |
IUPAC Name |
3-[(1S)-1-aminoethyl]-4-bromo-2,6-difluorobenzonitrile;hydrochloride |
InChI |
InChI=1S/C9H7BrF2N2.ClH/c1-4(14)8-6(10)2-7(11)5(3-13)9(8)12;/h2,4H,14H2,1H3;1H/t4-;/m0./s1 |
InChI Key |
VQTNWBNSCQWISA-WCCKRBBISA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C(=C1F)C#N)F)Br)N.Cl |
Canonical SMILES |
CC(C1=C(C=C(C(=C1F)C#N)F)Br)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




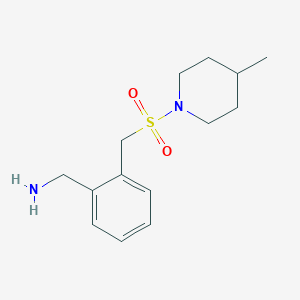
![(6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13652220.png)

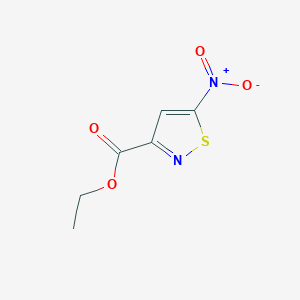

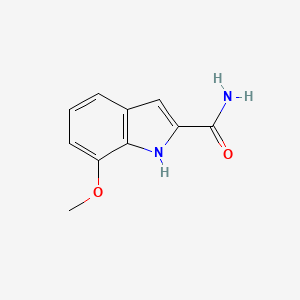

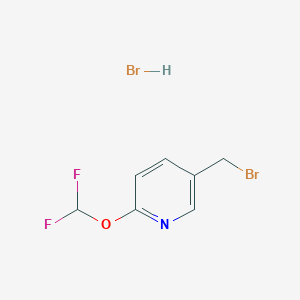
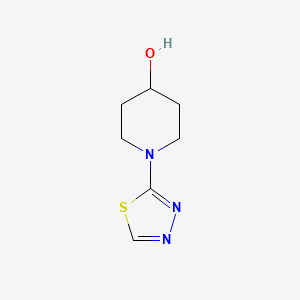
![(E)-5,5'-Difluoro-[2,2'-biindolinylidene]-3,3'-dione](/img/structure/B13652276.png)
